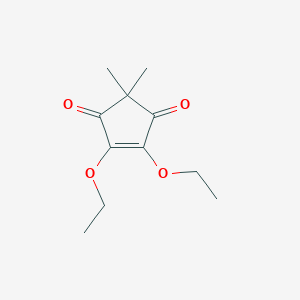
4,5-Diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is an organic compound with the molecular formula C11H16O4. This compound is characterized by its cyclopentene ring structure, which is substituted with two ethoxy groups and two methyl groups. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione can be achieved through several methods. One common approach involves the oxidative Heck desymmetrisation of 2,2-disubstituted cyclopentene-1,3-diones . This method utilizes palladium-catalyzed oxidative coupling reactions to introduce the ethoxy groups onto the cyclopentene ring.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione typically involves large-scale oxidative coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of chiral enantiopure ligands in the catalytic process can enhance the enantioselectivity of the reaction, making it suitable for producing enantiomerically pure compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into cyclopentanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted cyclopentene compounds.
Applications De Recherche Scientifique
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms in the cyclopentene ring. This interaction can lead to the formation of new chemical bonds and the modification of the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound has a similar ring structure but lacks the ethoxy groups.
2,2,4,4-Tetramethyl-1,3-cyclobutanedione: Another similar compound with a different ring size and substitution pattern.
Uniqueness
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methyl groups on the cyclopentene ring makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
171195-56-5 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3 |
Clé InChI |
XAGJTGQMPFWXSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
SMILES canonique |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Synonymes |
4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















